molecular formula C5H4FIN2 B6329554 6-Fluoro-2-iodo-pyridin-3-amine CAS No. 1394839-67-8

6-Fluoro-2-iodo-pyridin-3-amine

Cat. No.: B6329554
CAS No.: 1394839-67-8
M. Wt: 238.00 g/mol
InChI Key: BDPCNBPVHFXTEU-UHFFFAOYSA-N
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Description

6-Fluoro-2-iodo-pyridin-3-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. The presence of both fluorine and iodine atoms in the pyridine ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are known for their interesting and unusual properties due to the strong electron-withdrawing nature of the fluorine atom, which affects the reactivity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-iodo-pyridin-3-amine can be achieved through various synthetic routes. One common method involves the halogenation of pyridine derivatives. For instance, starting with 2-iodo-3-nitropyridine, the nitro group can be reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The resulting 2-iodo-3-aminopyridine can then be fluorinated at the 6-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and reduction reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-iodo-pyridin-3-amine is largely dependent on its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-iodo-pyridin-3-amine is unique due to the presence of both fluorine and iodine atoms in the pyridine ring, along with an amine group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

6-fluoro-2-iodopyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPCNBPVHFXTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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